(3,5-Difluoropyridin-2-YL)methanamine
Overview
Description
(3,5-Difluoropyridin-2-YL)methanamine is a useful research compound. Its molecular formula is C6H6F2N2 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Evaluation
(3,5-Difluoropyridin-2-YL)methanamine derivatives have been synthesized and evaluated for their catalytic applications. For instance, they have undergone C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes containing this compound have been studied for their uptake in cancer cells and photocytotoxicity. These complexes exhibit remarkable photocytotoxicity in various cancer cells, implying potential applications in cancer therapy. The cell death proceeded by the apoptotic pathway due to the generation of reactive oxygen species upon light exposure (Basu et al., 2015).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine, a derivative of this compound, have been synthesized and screened for anticonvulsant activity. Several compounds exhibited significant seizures protection, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Imaging and Photocytotoxicity
Iron(III) catecholates based on this compound have shown significant photocytotoxicity in red light to various cell lines, indicating their potential for cellular imaging and cancer treatment. They were ingested in the nucleus of cells, interacting favorably with DNA and photocleaving it to form hydroxyl radicals (Basu et al., 2014).
Antidepressant Activity
Derivatives of this compound have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing robust antidepressant-like activity. This suggests their application in the development of new antidepressant drugs (Sniecikowska et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cytochrome p450 enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3,5-Difluoropyridin-2-YL)methanamine . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.
Properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJLIHLYNKCNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610441 | |
Record name | 1-(3,5-Difluoropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771574-56-2 | |
Record name | 1-(3,5-Difluoropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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